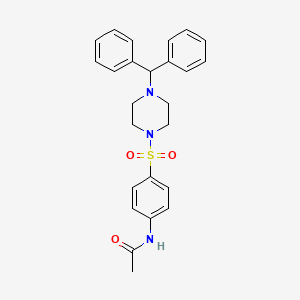
N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide” is a chemical compound with the molecular formula C25H27N3O3S . It is a type of N-phenylacetamide sulphonamide . This compound is a useful research chemical and can be used for a variety of research applications .
Synthesis Analysis
The synthesis of this compound involves various chemical techniques and computational chemistry applications . A series of N-phenylacetamide sulphonamides were synthesized, including N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Molecular Structure Analysis
The molecular structure of this compound is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The molecular weight of this compound is 449.6 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU . This leads to protected piperazines, which upon deprotection with PhSH followed by selective intramolecular cyclization reaction, give piperazinopyrrolidinones .Physical and Chemical Properties Analysis
This compound has a molecular weight of 449.6 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available literature.科学的研究の応用
Polymeric Material Development
- Synthesis and Properties of New Polyamides: A study by Liaw, Liaw, and Yang (1999) discusses the preparation of new polyamides using a diamine related to N-(4-((4-(Diphenylmethyl)piperazinyl)sulfonyl)phenyl)ethanamide. These polyamides showed moderate to high inherent viscosities and were soluble in various solvents. They were used to create films with significant tensile strength and thermal stability.
Catalysis in Chemical Synthesis
- Enantioselective Lewis Basic Catalysts: Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides as enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. The arene sulfonyl group on N4, a core component of this compound, was crucial for high enantioselectivity.
Development of Pharmacological Agents
- Antagonists of 5-HT6 and Adenosine A2B Receptors: Ivachtchenko et al. (2013) found that substituted diphenyl sulfones, closely related to the compound , exhibited strong antagonistic activities towards 5-HT6 receptors. Similarly, Borrmann et al. (2009) developed 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, as detailed in their study on adenosine A2B receptor antagonists, showcasing potential therapeutic applications.
Chemical Structural Analysis
- Crystallographic Studies: Kavitha et al. (2012) conducted a crystallographic analysis of a similar compound, revealing insights into its molecular structure and potential interactions, crucial for understanding the behavior of such chemicals in various applications.
将来の方向性
The future directions in the research of this compound could involve designing new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This could open up new opportunities for chemists to explore the pharmacologically interesting compounds of widely different composition .
特性
IUPAC Name |
N-[4-(4-benzhydrylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-20(29)26-23-12-14-24(15-13-23)32(30,31)28-18-16-27(17-19-28)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25H,16-19H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNZYNUXHZUADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL}BENZAMIDE](/img/structure/B2796264.png)
![2-(4-CHLOROPHENYL)-N-(2,5-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2796268.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2796269.png)
![N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2796270.png)


![N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2796275.png)
![4-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2796276.png)
![Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2796277.png)
![N-(3-chloro-2-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2796280.png)

![Ethyl 3-[(2,3-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2796282.png)

![ethyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2796285.png)
